molecular formula C9H9BrF2O B15309827 2-(3-Bromophenyl)-1,1-difluoropropan-2-ol

2-(3-Bromophenyl)-1,1-difluoropropan-2-ol

Cat. No.: B15309827
M. Wt: 251.07 g/mol
InChI Key: CNHVVBWNGRIVQA-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-1,1-difluoropropan-2-ol is an organic compound that features a bromophenyl group attached to a difluoropropanol moiety

Preparation Methods

The synthesis of 2-(3-Bromophenyl)-1,1-difluoropropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with difluoromethyl ketone in the presence of a suitable base to form the desired product. The reaction conditions typically include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(3-Bromophenyl)-1,1-difluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Addition: The difluoropropanol moiety can participate in addition reactions with electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

2-(3-Bromophenyl)-1,1-difluoropropan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-1,1-difluoropropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the difluoropropanol moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

2-(3-Bromophenyl)-1,1-difluoropropan-2-ol can be compared with similar compounds such as:

    2-(3-Bromophenyl)propan-2-ol: Lacks the difluoro groups, resulting in different chemical reactivity and biological activity.

    2-(3-Fluorophenyl)-1,1-difluoropropan-2-ol: Substitution of bromine with fluorine alters the compound’s electronic properties and interactions with biological targets.

    2-(3-Chlorophenyl)-1,1-difluoropropan-2-ol:

The uniqueness of this compound lies in its combination of bromine and difluoro groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H9BrF2O

Molecular Weight

251.07 g/mol

IUPAC Name

2-(3-bromophenyl)-1,1-difluoropropan-2-ol

InChI

InChI=1S/C9H9BrF2O/c1-9(13,8(11)12)6-3-2-4-7(10)5-6/h2-5,8,13H,1H3

InChI Key

CNHVVBWNGRIVQA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Br)(C(F)F)O

Origin of Product

United States

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